N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide, also known as PDDC, is a chemical compound that has gained significant attention for its potential application in scientific research. PDDC is a small molecule that has been synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide involves the inhibition of thioredoxin reductase (TrxR), an enzyme that plays a critical role in maintaining the redox balance in cells. This compound binds to the active site of TrxR and inhibits its activity, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress in cells. This, in turn, leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide is its small size, which allows it to easily penetrate cells and interact with cellular targets. This compound is also stable and can be easily synthesized in the lab. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide research. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand this compound's mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide involves a multi-step process that includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with 2-mercaptoethanol to form 2-(pyridine-3-carbonylthio)ethanol. The final step involves reacting 2-(pyridine-3-carbonylthio)ethanol with 2-bromoethylamine hydrobromide to form this compound.
Scientific Research Applications
N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce cell death in various cancer cell lines. This compound has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and disrupting the redox balance in cancer cells.
properties
IUPAC Name |
N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c21-15(13-3-1-5-17-11-13)19-7-9-23-24-10-8-20-16(22)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNESCJIZDYEVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCSSCCNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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